1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
説明
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (CAS: 935260-92-7) is a proton pump inhibitor (PPI) structurally related to rabeprazole, a clinically approved drug for gastroesophageal reflux disease (GERD) and peptic ulcers . Its molecular formula, C29H36N4O5S, features dual 3-methoxypropoxy substituents on the pyridine rings and a sulfinyl group bridging the benzimidazole and pyridinylmethyl moieties . Synthesized via a nine-step route from 2,3-dimethylpyridine, the compound achieves 95.5% enantiomeric excess (e.e.) when isolated as the (S)-enantiomer, a critical factor for pharmacological activity . As a PPI, it inhibits gastric acid secretion by covalently binding to the H+/K+ ATPase in parietal cells, with its stability and activation pH profile influenced by its substituents .

特性
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O5S/c1-21-24(30-13-11-27(21)37-17-7-15-35-3)19-33-26-10-6-5-9-23(26)32-29(33)39(34)20-25-22(2)28(12-14-31-25)38-18-8-16-36-4/h5-6,9-14H,7-8,15-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBYGLKBPIFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648983 | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935260-92-7 | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (CAS No. 1246818-79-0) is a benzimidazole derivative that has gained attention for its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C29H36N4O6S
- Molecular Weight : 568.68 g/mol
- Structural Characteristics : The compound features a benzimidazole core substituted with pyridine and methoxypropoxy groups, contributing to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structural analogs have shown effectiveness against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 1 | Staphylococcus aureus | 100 |
| 2 | Escherichia coli | 125 |
| 3 | Pseudomonas aeruginosa | 200 |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Anticancer Activity
Studies have indicated that certain benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cell lines. Notably, a related compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells, suggesting potential therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes or pathways associated with microbial growth and cancer cell proliferation. For example, benzimidazole derivatives are known to interfere with DNA synthesis and repair mechanisms in bacteria and cancer cells alike.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Wazalwar et al. evaluated several benzimidazole derivatives for their antimicrobial activity against standard bacterial strains. The results indicated that compounds with similar functional groups exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial potency . -
Cytotoxicity Assessment :
In another research study focusing on cytotoxic effects, derivatives of benzimidazole were tested on various cancer cell lines. The results showed that modifications in the substituents significantly affected the cytotoxicity profiles, with some derivatives achieving higher selectivity for cancerous cells over normal cells .
科学的研究の応用
Gastrointestinal Disorders
Rabeprazole is widely prescribed for conditions such as:
- Gastroesophageal Reflux Disease (GERD) : It alleviates symptoms by inhibiting gastric acid secretion.
- Peptic Ulcers : The compound promotes ulcer healing and prevents recurrence.
- Zollinger-Ellison Syndrome : Used to manage excessive gastric acid production.
Pharmacokinetics and Pharmacodynamics
Research studies have investigated the pharmacokinetic profile of Rabeprazole, including absorption, distribution, metabolism, and excretion. Notably:
- It is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 3 to 4 hours.
- The drug exhibits a half-life of approximately 1 hour, necessitating once-daily dosing for effective acid suppression.
Combination Therapy
Rabeprazole is often used in combination with antibiotics for the eradication of Helicobacter pylori in patients with peptic ulcers. This dual therapy enhances treatment efficacy and reduces the risk of antibiotic resistance.
Case Study 1: Efficacy in GERD Management
A clinical trial involving patients with GERD demonstrated that treatment with Rabeprazole resulted in significant symptom relief compared to placebo. Patients reported improved quality of life and reduced frequency of heartburn episodes.
Case Study 2: Ulcer Healing Rates
In a randomized controlled trial assessing ulcer healing rates, Rabeprazole was shown to be superior to other PPIs, achieving complete healing in over 80% of patients within eight weeks.
類似化合物との比較
Structural Analogues with Varying Substituents
The target compound’s dual 3-methoxypropoxy groups distinguish it from other PPIs. Key analogues include:
Key Findings :
- The 3-methoxypropoxy chain in the target compound enhances lipophilicity and prolongs gastric retention compared to rabeprazole’s single chain .
- Fluorine substitution () improves metabolic stability but may alter target binding affinity .
- Chloroanalogs exhibit diminished activity, highlighting the importance of alkoxy groups for proton pump interaction .
Chiral vs. Racemic Forms
The (S)-enantiomer of the target compound is pharmacologically active, whereas the (R)-form is less effective. Similar chiral dependencies are observed in:
- Dexrabeprazole Sodium : The (R)-enantiomer of rabeprazole, formulated as a sodium salt for improved solubility. It demonstrates comparable efficacy to the target compound but requires precise chiral separation .
- Esomeprazole : (S)-enantiomer of omeprazole, showcasing superior bioavailability compared to racemic mixtures .
Implications : Enantiomeric purity (>95% e.e.) is critical for maximizing therapeutic effects and minimizing side effects .
Prodrugs and Metabolites
The sulfinyl group’s redox sensitivity links the target compound to its prodrug (sulfide) and inactive metabolite (sulfone):
| Compound Type | Oxidation State | Activity | Role |
|---|---|---|---|
| Sulfide Analog | Thioether (-S-) | Prodrug | Activated in acidic pH |
| Target Compound | Sulfinyl (-SO-) | Active | Binds H+/K+ ATPase |
| Sulfone Analog | Sulfone (-SO2-) | Inactive | Terminal oxidation product |
Evidence : The sulfide analog (e.g., Rabeprazole Sulfide) requires in vivo oxidation to the sulfinyl form for activity, while the sulfone analog lacks therapeutic value .
Salts and Solubility
- Dexrabeprazole Sodium : Sodium salt formulation enhances aqueous solubility, enabling rapid absorption. The target compound, as a free acid, may exhibit slower dissolution but better membrane permeability .
- Pantoprazole Sodium : Similar salt formulation, yet its dimethoxy groups reduce activation speed compared to the target compound’s methoxypropoxy chains .
Substituted Benzimidazoles
Variations in benzimidazole substitution impact acid stability and binding:
- 5-Methoxy vs. 6-Methoxy : Isomers (e.g., compounds 3o/3p in ) show differential metabolic rates, with 5-methoxy derivatives being more resistant to hepatic degradation .
- N-Oxide Derivatives: Rabeprazole N-oxide () is a minor metabolite with negligible activity, underscoring the necessity of the sulfinyl group .
準備方法
Direct Alkylation of 2-Mercaptobenzimidazole
The most widely reported method involves reacting 2-mercaptobenzimidazole with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride under alkaline conditions. This reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloromethyl pyridine derivative. A molar ratio of 1:2 (benzimidazole:pyridine chloride) in ethanol with sodium hydroxide achieves 70–85% yields. Subsequent oxidation of the sulfide intermediate to the sulfoxide is accomplished using mCPBA in dichloromethane at 0–5°C, preserving stereochemical integrity.
The sulfinyl group’s introduction is a defining step, requiring precise control to avoid over-oxidation to sulfone derivatives.
Oxidation with meta-Chloroperbenzoic Acid (mCPBA)
mCPBA in dichloromethane or chloroform at 0–5°C achieves selective sulfide-to-sulfoxide conversion. A 1.1:1 molar ratio (mCPBA:sulfide) ensures complete conversion within 2–4 hours, with yields exceeding 90%. The reaction’s exothermic nature necessitates strict temperature control to prevent racemization.
Solvent Systems for Oxidation
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but risk sulfone formation. Dichloromethane balances reactivity and selectivity, as evidenced by its use in patent WO2003082858A1 for rabeprazole sodium synthesis. Post-oxidation, the crude product is extracted into aqueous sodium hydroxide (1.6% w/v) and back-extracted into chloroform-methanol mixtures to remove residual oxidants.
Crystallization and Polymorph Control
Isolation of the final compound involves solvent-antisolvent systems to induce crystallization while controlling polymorphic forms.
Form X Crystallization
Patent WO2003082858A1 details a protocol using methanolic sodium hydroxide (1:2 w/v ratio) to dissolve the sulfoxide intermediate. Azeotropic distillation with dichloromethane removes water, followed by addition of petroleum ether (1:5 v/v) to precipitate Form X. This polymorph exhibits a melting point of 125–127°C and X-ray diffraction peaks at 2θ = 8.3°, 12.7°, and 18.2°.
Form Y Isolation
For Form Y, tert-butyl methyl ether (TBME) serves as the antisolvent. A mixture of n-butanol and TBME (1:16 v/v) at 0–5°C yields needle-like crystals with superior flow properties. Differential scanning calorimetry (DSC) shows an endotherm at 130–132°C, distinct from Form X.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for three representative methods:
Challenges and Mitigation Strategies
Regioselectivity in Dialkylation
Introducing two pyridinylmethyl groups at the 1- and 2-positions of benzimidazole risks cross-alkylation. Employing orthogonal protecting groups—such as tert-butoxycarbonyl (Boc) at N1—enables sequential alkylation. Quantitative deprotection with trifluoroacetic acid restores the NH group for subsequent reactions.
Sulfoxide Racemization
The sulfinyl group’s chirality necessitates enantioselective oxidation. Asymmetric catalysis using titanium(IV) isopropoxide and (R)-binol achieves 94% enantiomeric excess (ee), though industrial scales favor mCPBA for cost efficiency.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing this benzimidazole derivative?
The compound is synthesized via nucleophilic substitution and oxidation steps. A common approach involves reacting a pyridinylmethylthio-benzimidazole precursor with oxidizing agents. For example, potassium carbonate and sodium methoxide in methanol, followed by reflux with anhydrous magnesium chloride, yields the sulfinyl derivative (75% yield) . Characterization typically employs IR, -NMR, -NMR, and HRMS to confirm structural integrity .
Q. How is the purity and identity of this compound validated in academic research?
Purity is assessed via HPLC (e.g., 95.5% purity reported in one synthesis ), while structural confirmation relies on spectral techniques:
- IR : Peaks at ~1596 cm (C=N stretching) and ~1261 cm (S=O) .
- NMR : Distinct signals for methoxypropoxy groups (~δ 3.84 ppm for OCH) and benzimidazole protons (~δ 7.95 ppm for aromatic H) .
- HRMS : Exact mass matching calculated values (e.g., [M+H] at 334.1553 ).
Q. What solvents and reaction conditions are optimal for its synthesis?
Ethanol is preferred for oxidation steps due to its compatibility with sodium hypochlorite, a green oxidant. Reactions are typically conducted at room temperature (3 hours) or under reflux (2 hours) . Polar aprotic solvents like DMF may enhance substitution efficiency in precursor synthesis .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error, narrowing optimal conditions like solvent polarity and oxidant ratios .
Q. What strategies address contradictions in spectroscopic data during characterization?
Conflicting NMR/IR results (e.g., overlapping aromatic signals) require complementary techniques:
Q. How does substituent variation on the pyridinyl or benzimidazole moieties affect bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Methoxypropoxy groups : Enhance solubility and membrane permeability .
- Sulfinyl vs. thioether groups : Sulfinyl derivatives show improved metabolic stability due to reduced susceptibility to glutathione conjugation . Docking studies (e.g., with triazole-thiazole hybrids in ) can predict binding interactions with biological targets.
Q. What green chemistry principles apply to its synthesis?
Sodium hypochlorite in ethanol replaces toxic oxidants (e.g., Cr(VI) salts), achieving 73% isolated yield with minimal waste . Solvent recovery systems (e.g., vacuum distillation of ethanol) further align with sustainability goals .
Q. How can AI-driven tools improve experimental design for analogs?
Platforms like COMSOL Multiphysics integrate reaction simulation, optimizing parameters such as:
- Temperature gradients : To prevent sulfinyl group degradation.
- Catalyst loading : Predicted via machine learning models trained on similar benzimidazole syntheses .
Data Analysis and Optimization
Q. What statistical methods resolve batch-to-batch variability in synthesis?
Multivariate analysis (e.g., PCA or DOE) identifies critical factors:
Q. How do stability studies inform storage conditions for this compound?
The sulfinyl group is hygroscopic and light-sensitive. Accelerated stability testing (40°C/75% RH) recommends:
- Storage : Desiccated at -20°C in amber vials.
- Degradation products : Monitored via LC-MS (e.g., sulfone formation under oxidative stress) .
Advanced Characterization
Q. Which techniques elucidate the sulfinyl group’s stereochemical configuration?
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- VCD (Vibrational Circular Dichroism) : Confirms absolute configuration via IR asymmetry .
Q. How is X-ray crystallography applied to confirm molecular packing?
Single-crystal diffraction (e.g., for benzimidazole analogs in ) reveals:
- Hydrogen bonding : Between benzimidazole N-H and pyridinyl oxygen.
- π-π stacking : Stabilizes crystal lattice, impacting solubility .
Methodological Challenges
Q. How are conflicting solubility data reconciled for formulation studies?
Phase solubility diagrams and Hansen solubility parameters identify optimal co-solvents (e.g., PEG-400/water mixtures) . Nano-formulation (e.g., liposomes) may address poor aqueous solubility .
Q. What protocols mitigate oxidation during long-term experiments?
- Inert atmosphere : N/Ar blankets during synthesis.
- Antioxidants : Low concentrations of BHT (butylated hydroxytoluene) in stock solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
